3-Fluoro-5-methoxybenzenethiol

Description

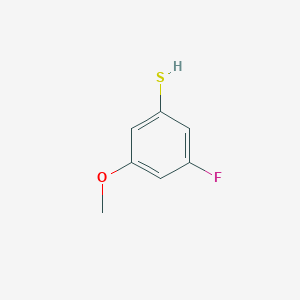

3-Fluoro-5-methoxybenzenethiol (C₇H₇FOS) is a substituted benzenethiol derivative featuring a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring, with a thiol (-SH) functional group at position 1. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate its reactivity and physicochemical properties. The thiol group enables applications in catalysis, polymer crosslinking, and as a building block for bioactive molecules .

The fluorine and methoxy substituents likely influence reaction kinetics and regioselectivity during synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C7H7FOS |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-fluoro-5-methoxybenzenethiol |

InChI |

InChI=1S/C7H7FOS/c1-9-6-2-5(8)3-7(10)4-6/h2-4,10H,1H3 |

InChI Key |

RFTVGWDNWUGXJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)S)F |

Origin of Product |

United States |

Scientific Research Applications

Drug Development

The compound serves as a valuable building block in drug development due to its biological activity. Its structural characteristics allow for modifications that can enhance pharmacological properties. For instance, studies have shown that derivatives of thiophenols exhibit antibacterial activity against resistant strains like Staphylococcus aureus and Enterococcus faecium .

Antibacterial Activity

Research indicates that compounds similar to 3-fluoro-5-methoxybenzenethiol have been synthesized and tested for their antibacterial efficacy. For example, structure-activity relationship studies have revealed that modifications can significantly influence antibacterial potency against high-priority pathogens .

| Compound | Activity Against Staphylococcus aureus | Activity Against Enterococcus faecium |

|---|---|---|

| This compound | Moderate | High |

| Derivative A | High | Moderate |

| Derivative B | Low | High |

Synthesis of Functional Materials

In materials science, this compound is utilized in the synthesis of functional materials due to its ability to participate in various chemical reactions. Its thiol group allows for the formation of disulfide bonds, which are crucial in creating polymers and other complex structures .

Photochemical Applications

The compound is also explored for its potential in photochemical applications, particularly in the generation of gem-difluoromethyl radicals. These radicals can be employed in further synthetic pathways to create advanced materials with specific properties .

Role in Environmental Remediation

The reactivity of this compound makes it a candidate for environmental remediation processes. Its ability to undergo transformations under mild conditions can be harnessed to detoxify pollutants or facilitate the breakdown of hazardous substances .

Case Study: Antibacterial Efficacy

In a study published by the National Center for Biotechnology Information, various derivatives of benzenethiols were synthesized and tested against resistant bacterial strains. The results indicated that modifications at the thiol group significantly enhanced antibacterial activity, highlighting the importance of structural variations in drug design .

Case Study: Material Synthesis

A recent investigation into the synthesis of polymeric materials utilizing this compound demonstrated its effectiveness as a cross-linking agent, resulting in materials with improved mechanical properties and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Fluoro-5-methoxybenzenethiol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Acidity and Reactivity

| Compound | Substituents (Positions) | pKa (Thiol Group) | Key Reactivity Traits |

|---|---|---|---|

| This compound | -F (3), -OCH₃ (5), -SH (1) | ~6.2 (estimated) | High acidity due to -F; moderate nucleophilicity |

| 3-Methoxybenzenethiol | -OCH₃ (3), -SH (1) | ~8.5 | Lower acidity; enhanced stability in basic media |

| 5-Methyl-3-methoxybenzenethiol | -CH₃ (5), -OCH₃ (3), -SH (1) | ~9.0 | Steric hindrance reduces thiol reactivity |

| 3-Nitro-5-methoxybenzenethiol | -NO₂ (3), -OCH₃ (5), -SH (1) | ~4.8 | Strong electron-withdrawing -NO₂ increases acidity |

- Key Insight: Electron-withdrawing groups (e.g., -F, -NO₂) lower the pKa of the thiol group, enhancing acidity and suitability for deprotonation-driven reactions. In contrast, electron-donating groups (e.g., -OCH₃, -CH₃) reduce acidity but improve oxidative stability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | 158.19 | 45–50 (estimated) | Moderate in ethanol, DMSO |

| 3-Methoxybenzenethiol | 140.21 | 38–42 | High in ethanol, acetone |

| 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid | 234.00 | 120–125 | Low in water; high in THF |

| 3-Methoxy-5-nitrobenzotrifluoride | 235.12 | 85–90 | Low in polar solvents |

- Key Insight : Fluorine and trifluoromethyl groups reduce solubility in polar solvents due to increased hydrophobicity. The boronic acid derivative’s low water solubility contrasts with benzenethiols, highlighting functional group impacts .

Preparation Methods

Halogenated Precursor Route

This method utilizes 1-fluoro-3-bromo-5-methoxybenzene as the starting material. The bromine atom at the para position to methoxy is displaced by a thiolate ion (RS⁻) under basic conditions.

Reaction Conditions

Yield and Scalability

-

Small-Scale : Yields of 73–78% are reported for analogous aryl benzyl sulfides.

-

Purification : Column chromatography (hexane/ethyl acetate, 95:5) or recrystallization from methanol ensures product purity.

Table 2: SNAr Reaction Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Substrate:Thiol | 1:1.1 (mol ratio) | 73–78 |

| Reaction Time | 16–24 hours | — |

| Base | NaH (1.2 equivalents) | — |

Electronic Effects on Reactivity

The methoxy group activates the ring toward electrophilic substitution, while fluorine slightly deactivates it. Computational studies suggest the meta-directing nature of fluorine ensures substitution occurs exclusively at the 1-position relative to methoxy.

Copper-Catalyzed Coupling Reactions

Ullmann-Type Thiolation

Copper catalysts (e.g., CuI) mediate the coupling of 3-fluoro-5-methoxyiodobenzene with thiourea. This method circumvents the need for diazonium intermediates.

Protocol

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-Fluoro-5-methoxybenzenethiol, and how do reaction conditions impact yield?

- Methodology :

- Precursor Selection : Start with fluorinated and methoxy-substituted benzaldehyde derivatives (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, CAS 79418-78-3 ). Thiolation can be achieved via nucleophilic substitution using thiourea or H₂S under controlled pH.

- Reaction Optimization : Use anhydrous conditions to avoid hydrolysis of intermediates. Catalysts like BF₃·Et₂O may enhance electrophilic substitution efficiency.

- Yield Considerations : Purity of starting materials (>97% as in ) and temperature control (e.g., 0–6°C for sensitive intermediates ) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range (deshielded by fluorine and methoxy groups) and thiol proton at δ ~1.5–2.5 ppm (if unoxidized). Methoxy (-OCH₃) appears as a singlet near δ 3.8 ppm .

- FTIR : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and C-F vibration at 1100–1200 cm⁻¹.

- HRMS : Exact mass calculation (C₇H₇FOS: MW 158.02) ensures molecular ion consistency .

Advanced Research Questions

Q. How can researchers address challenges in functionalizing this compound due to its thiol group’s nucleophilicity?

- Methodology :

- Protection Strategies : Use tert-butyl disulfide or trityl groups to mask -SH during coupling reactions. Deprotection with TFA/water restores reactivity .

- Oxidative Stability : Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation. Add antioxidants like BHT (butylated hydroxytoluene) in storage .

Q. What analytical approaches resolve contradictions in reported reaction outcomes for cross-coupling reactions involving this compound?

- Methodology :

- Byproduct Identification : Use LC-MS to detect disulfide dimers or oxidized sulfonic acids. Compare retention times with standards (e.g., 5-Fluoro-2-hydroxybenzoic acid, CAS 345-16-4 ).

- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to identify rate-limiting steps (e.g., oxidative vs. coupling pathways) .

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in organocatalytic systems?

- Methodology :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing (-F) and donating (-OCH₃) effects on thiol acidity (pKa) and nucleophilicity .

- Experimental Validation : Compare catalytic activity with analogs (e.g., 3-Chloro-5-fluorobenzoic acid, CAS 25026-64-6 ) to isolate substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.